

An In-depth Technical Guide to Amino-PEG7-acid

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Compound of Interest

Compound Name: Amino-PEG7-acid

Cat. No.: B11826620

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-acid is a heterobifunctional linker molecule that plays a crucial role in the field of bioconjugation and drug development. It features a primary amine group and a carboxylic acid group at opposite ends of a discrete seven-unit polyethylene glycol (PEG) chain. This unique structure allows for the covalent linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[1][2]} The PEG spacer enhances water solubility and biocompatibility of the resulting conjugate, while providing a flexible connection between the linked moieties.^[1]

Chemical Properties and Data

Amino-PEG7-acid is characterized by its well-defined structure and molecular weight, which are essential for precise control in complex bioconjugation strategies.

Property	Value	Reference
Chemical Name	2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid	
CAS Number	2376111-92-9	[1][3]
Molecular Formula	C17H35NO9	
Molecular Weight	397.46 g/mol	
Appearance	Off-white to light yellow oil	
Purity	Typically ≥95%	
Storage	Store at -20°C	

Solubility:

While specific quantitative solubility data for **Amino-PEG7-acid** is not readily available in published literature, it is expected to be soluble in a range of polar organic solvents and aqueous buffers. For practical application, it is recommended to dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO or DMF before adding it to an aqueous reaction mixture. To enhance solubility, gentle warming to 37°C and sonication can be employed.

Spectroscopic Data:

Detailed spectroscopic data such as ¹H NMR and ¹³C NMR are crucial for confirming the structure and purity of **Amino-PEG7-acid**. While a publicly available spectrum for this specific molecule is not available, the expected chemical shifts can be predicted based on its structure.

Predicted ¹H NMR Chemical Shifts:

Protons	Expected Chemical Shift (ppm)
-CH ₂ -COOH	~4.1
-O-CH ₂ -CH ₂ -O- (PEG backbone)	3.6-3.7
-CH ₂ -NH ₂	~2.9
-NH ₂	Variable
-COOH	Variable (typically >10)

Predicted ¹³C NMR Chemical Shifts:

Carbon	Expected Chemical Shift (ppm)
-C=O	~170-175
-CH ₂ -COOH	~68-70
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~69-72
-CH ₂ -NH ₂	~40-42

Experimental Protocols

The following is a general protocol for the conjugation of **Amino-PEG7-acid** to a target molecule containing a primary amine, through the activation of its carboxylic acid group. This is a common step in the synthesis of more complex molecules like PROTACs or ADCs.

Activation of the Carboxylic Acid Group of Amino-PEG7-acid with EDC/NHS:

This two-step, one-pot reaction is a widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.

Materials:

- **Amino-PEG7-acid**

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Amine-containing target molecule
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

- Preparation of Reagents:
 - Dissolve **Amino-PEG7-acid** in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
 - Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a concentration equimolar to or in slight excess (e.g., 1.1-1.5 equivalents) of **Amino-PEG7-acid**.
 - Dissolve the amine-containing target molecule in the reaction buffer.
- Activation of **Amino-PEG7-acid**:
 - In a reaction vessel, combine the **Amino-PEG7-acid** solution with the EDC and NHS solutions.
 - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.
- Conjugation to the Target Molecule:
 - Add the activated **Amino-PEG7-acid** (NHS-ester) solution to the solution of the amine-containing target molecule.

- The molar ratio of the activated linker to the target molecule should be optimized based on the specific application, but a starting point of 10-20 fold molar excess of the linker is common for protein labeling.
- Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS.
- Quenching and Purification:
 - Quench the reaction by adding a quenching solution to consume any unreacted NHS-ester.
 - Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (for proteins) or reversed-phase HPLC (for small molecules), to remove excess reagents and byproducts.

Applications in Drug Development

Amino-PEG7-acid is a key component in the development of targeted therapeutics, primarily in the synthesis of PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs):

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **Amino-PEG7-acid** serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

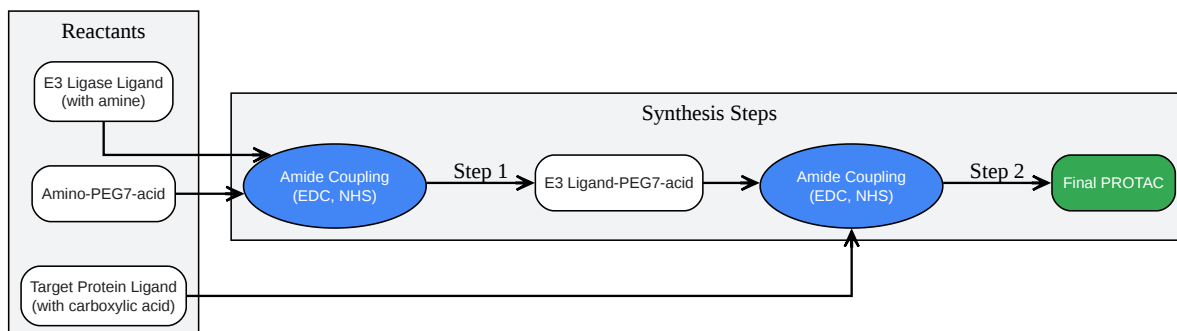
Antibody-Drug Conjugates (ADCs):

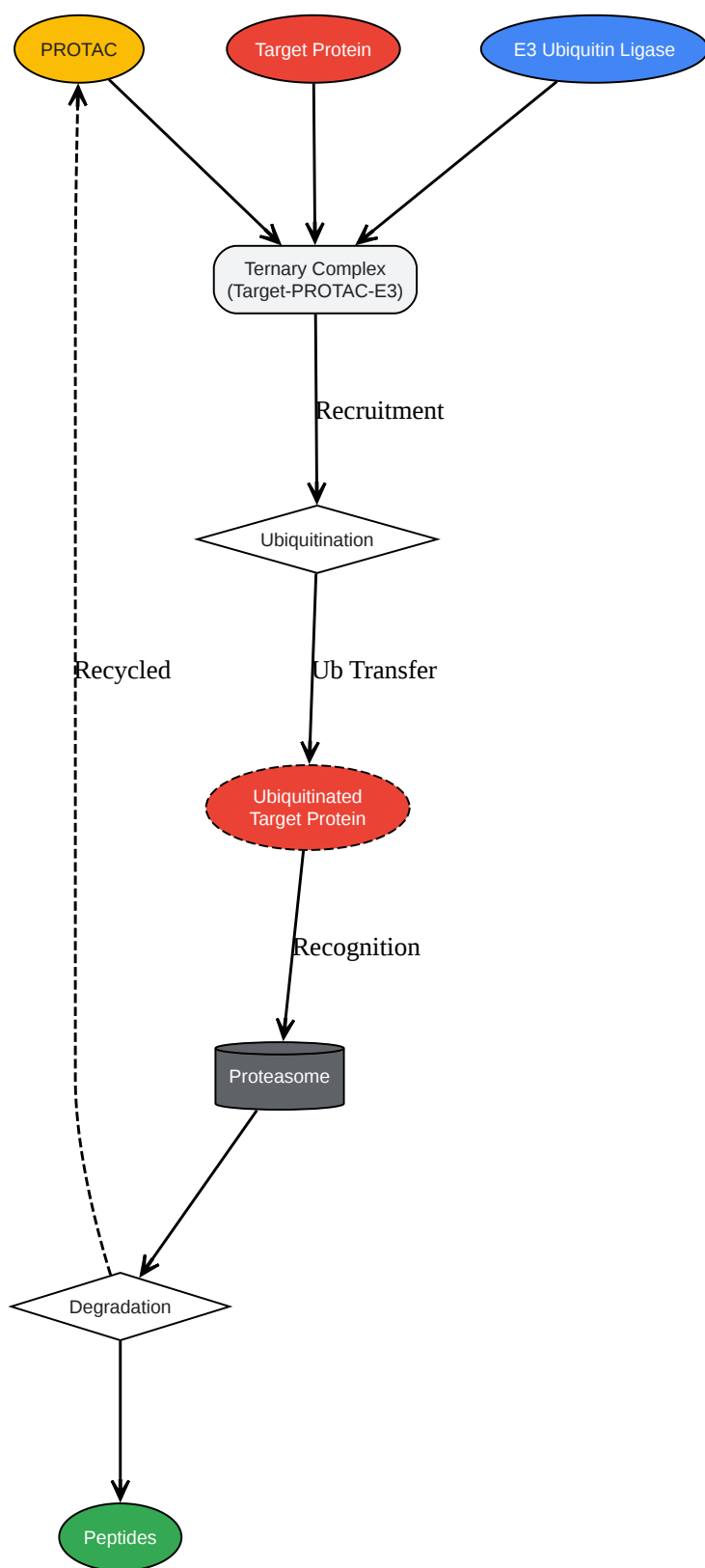
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker, in this case derived from a heterobifunctional molecule like **Amino-PEG7-acid**, plays a crucial role in the stability and efficacy of the ADC. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using **Amino-PEG7-acid** as the linker.





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